Dropropizine

概要

説明

ドロプロピジンは、アレルギーや風邪による咳を軽減するために使用される末梢作用性の鎮咳薬です。 これは坐剤、錠剤、シロップなどのさまざまな形態で販売されており、ドイツ、中央アメリカ、南アメリカ、および一部のアフリカ諸国など、いくつかの国で入手できます 。ドロプロピジンは、中枢神経系への副作用を引き起こすことなく、咳を抑制する効果で知られています。

準備方法

合成経路と反応条件: ドロプロピジンは、1-フェニルピペラジンとグリシドール(1,2-エポキシ-3-ヒドロキシプロパン)をカップリングさせることによって合成できます。 このプロセスは、制御された条件下で1-フェニルピペラジンとグリシドールを反応させてドロプロピジンを生成することを含みます 。 ドロプロピジンのエナンチオマーは、オキシムエステルとシュードモナス・セパシア由来の固定化リパーゼを使用して調製できます。これにより、高い光学収率と化学収率で(R)-および(S)-ドロプロピジンを分離することができます.

工業生産方法: ドロプロピジンの工業生産には、1-フェニルピペラジンとグリシドールの同じカップリング反応を使用した大規模合成が含まれます。このプロセスは、収率と純度を高めるために最適化されており、最終製品が医薬品基準を満たしていることを保証します。 エナンチオマーは、再結晶化によって分離および精製されて、不純物が最小限に抑えられた目的のエナンチオマーが得られます .

化学反応の分析

反応の種類: ドロプロピジンは、芳香環のヒドロキシル化、N-フェニルピペラジンを生成するN-脱アルキル化、およびピペラジン部分の分解など、さまざまな化学反応を起こします。これらの反応は、ヒト体におけるその代謝に不可欠です。

一般的な試薬と条件: ヒドロキシル化反応には通常、酸化剤の使用が含まれますが、N-脱アルキル化には、窒素原子からアルキル基を除去する特定の酵素または化学試薬が必要です。 ピペラジン部分の分解は、目的の製品に応じて、酸性または塩基性条件下で発生する可能性があります.

生成される主な製品: ドロプロピジンの化学反応から生成される主な製品には、ヒドロキシル化代謝物とN-フェニルピペラジンが含まれます。 これらの代謝物は、ガスクロマトグラフィー質量分析(GC-MS)を使用してヒトの尿で検出でき、ドロプロピジン摂取の証拠を提供します.

科学研究への応用

ドロプロピジンには、化学、生物学、医学、および産業におけるさまざまな科学研究への応用があります。 化学では、分光光度法を使用して医薬品製剤中のドロプロピジンを定量するための基準物質として使用されます 。 生物学および医学では、ドロプロピジンは、その鎮咳効果とその中枢神経系への副作用を引き起こすことなく咳の治療における潜在的な治療上の利点について研究されています 。 製薬業界では、ドロプロピジンは、鎮咳薬および関連する医薬品の開発に使用されています .

科学的研究の応用

Therapeutic Applications

1. Cough Suppression in Respiratory Conditions

Dropropizine has been extensively studied for its effectiveness in treating non-productive coughs related to various respiratory ailments. Clinical trials have demonstrated significant reductions in coughing frequency and nocturnal awakenings among patients treated with this compound compared to placebo .

2. Pediatric Use

A notable study involving children indicated that this compound effectively reduced cough frequency and improved sleep quality. In a trial with 258 children, significant improvements were noted after treatment with this compound over three days .

3. Safety Profile and Side Effects

While this compound is generally well-tolerated, some studies have reported mild gastrointestinal symptoms and a higher incidence of somnolence compared to levothis compound. In one study, somnolence occurred in 10.3% of patients receiving this compound versus 5.3% in those receiving levothis compound .

Comparative Efficacy

A comparative analysis between this compound and levothis compound revealed that both compounds possess similar antitussive effects; however, levothis compound may be preferred due to its lower risk of causing daytime drowsiness .

Case Studies and Research Findings

Emerging Applications

1. Combination Therapies

Recent patents have explored the combination of this compound with other agents like ambroxol to enhance therapeutic outcomes in treating coughs associated with respiratory infections . This combination aims to leverage the mucolytic properties of ambroxol alongside the antitussive effects of this compound.

2. Chronic Obstructive Pulmonary Disease (COPD)

Research indicates that this compound does not impair the efficacy of cough as part of respiratory clearance mechanisms in patients with COPD. This suggests its potential utility as a supportive treatment in chronic respiratory diseases where effective cough reflex is crucial for airway clearance .

作用機序

ドロプロピジンは末梢性鎮咳薬として作用し、末梢受容体とその求心性伝導体に作用することで咳を抑制します。 これは中枢神経系に影響を与えず、便秘や呼吸抑制などの副作用を引き起こす可能性のあるオピオイド性鎮咳薬とは異なります 。 その作用機序に関与する分子標的および経路には、咳反射の抑制に役立つC線維活性の調節が含まれます .

類似化合物との比較

類似化合物:

- レボドロプロピジン

- デキストロドロプロピジン

- N-フェニルピペラジン

比較: ドロプロピジンは、その末梢作用のモードがユニークで、中枢神経系に作用する他の鎮咳薬とは異なります。 ドロプロピジンのレボ異性体であるレボドロプロピジンも末梢性鎮咳薬として作用しますが、鎮咳作用/鎮静効果比が優れているため好まれています 。 デキストロ回転異性体であるデキストロドロプロピジンは、選択性が低く、副作用が多いことから、あまり使用されていません 。 ドロプロピジンの合成における前駆体であるN-フェニルピペラジンは、鎮咳効果を持っていませんが、ドロプロピジンの生産に不可欠です .

ドロプロピジンのユニークな末梢作用と最小限の副作用により、咳の治療において貴重な化合物となり、他の類似化合物と区別されています。

生物活性

Dropropizine is a peripherally acting cough suppressant primarily used to alleviate non-productive coughs. Its mechanism of action and therapeutic efficacy have been the subject of various studies, particularly focusing on its effectiveness compared to other antitussive agents. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data comparisons.

This compound functions as a cough suppressant by acting on peripheral receptors rather than central nervous system pathways, which is a distinguishing feature compared to traditional central antitussives. This peripheral action minimizes the risk of sedation, making it a suitable choice for patients who require relief from coughing without significant drowsiness.

Overview of Clinical Trials

Numerous clinical trials have assessed the efficacy and tolerability of this compound in both adult and pediatric populations. Below is a summary table of key studies:

Comparative Efficacy

This compound has been compared to other antitussive medications such as dextromethorphan and cloperastine in various studies:

- Dextromethorphan : In a study involving 209 adults, both this compound and dextromethorphan significantly decreased cough frequency; however, this compound demonstrated a faster onset of action and improved nighttime cough relief .

- Levothis compound : A meta-analysis indicated that levothis compound was more effective than cloperastine and codeine in resolving cough symptoms in children .

Safety Profile

The safety profile of this compound has been generally favorable, with mild gastrointestinal symptoms reported in clinical trials. The incidence of somnolence was noted to be higher in patients receiving this compound compared to those on levothis compound, although this difference was not statistically significant .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1 : A pediatric patient with chronic non-productive cough showed significant improvement after three days of treatment with this compound, with no adverse effects reported.

- Case Study 2 : An adult patient with acute bronchitis experienced marked relief from coughing spells after initiating therapy with this compound, facilitating better sleep quality.

特性

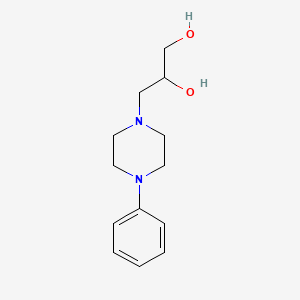

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045624 | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17692-31-8 | |

| Record name | (±)-Dropropizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dropropizine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dropropizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13785 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dropropizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dropropizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROPROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dropropizine?

A1: this compound is a non-opioid antitussive drug that primarily acts on the peripheral nervous system to suppress cough. [, , ] While its exact mechanism is not fully elucidated, research suggests it inhibits the cough reflex by acting on peripheral receptors and their afferent conductors. []

Q2: Does this compound interact with opioid receptors?

A3: No, receptor binding studies indicate that this compound does not interact with opioid receptors. This characteristic contributes to its non-narcotic profile and lack of dependence potential. []

Q3: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies report utilizing various spectroscopic techniques to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR has been used to confirm the structure of synthesized this compound and its derivatives. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy has also been employed to confirm the structure of synthesized this compound derivatives. []

- Mass Spectrometry (MS): Studies have utilized LC-ESI-MS/MS for the enantioselective determination of this compound enantiomers in biological samples. []

Q5: Are there specific formulation strategies mentioned for this compound to improve its stability or bioavailability?

A8: While the provided abstracts do not delve into specific formulation strategies, it's worth noting that this compound is commercially available in various formulations, including tablets, syrups, and oral solutions. [] These formulations likely utilize excipients and manufacturing techniques to ensure optimal drug stability, solubility, and bioavailability.

Q6: Does this compound exhibit any catalytic properties?

A6: Based on the provided research, there is no evidence suggesting that this compound possesses any intrinsic catalytic properties. Its primary pharmacological activity lies in its antitussive effects.

Q7: Have there been any computational chemistry studies conducted on this compound?

A10: Yes, one study employed computational modeling (PM3 semi-empirical method) to simulate the interaction between this compound and a molecularly imprinted polymer designed for its selective extraction. [] This study provided insights into the potential binding mechanism and selectivity of the imprinted polymer towards this compound.

Q8: How do structural modifications of this compound affect its activity?

A11: While specific SAR studies weren't extensively discussed in the abstracts, one study explored the synthesis and antitussive activity of this compound derivatives modified at the 1-hydroxy group. [] This research suggests that introducing amino functional groups at this position leads to compounds with comparable antitussive activity to Levothis compound.

Q9: What is the pharmacokinetic profile of this compound?

A12: Studies in rats show that this compound is absorbed after oral administration and exhibits non-stereoselective pharmacokinetics, meaning both enantiomers (Levothis compound and Dextrothis compound) have similar absorption, distribution, metabolism, and excretion profiles. [] Research in humans revealed that the presence of Dextrothis compound might increase the plasma and tissue exposure of Levothis compound, especially after oral administration of the racemic mixture. []

Q10: How is this compound metabolized in humans?

A10: Research indicates that this compound undergoes several metabolic pathways in humans, including:

- Hydroxylation of the aromatic ring. []

- N-dealkylation of both the parent drug and its hydroxylated metabolite. []

- Degradation of the piperazine moiety. []

Q11: Does the enantiomeric form of this compound affect its antitussive activity?

A15: Yes, Levothis compound, the (S)-enantiomer of this compound, has been shown to possess similar antitussive activity to the racemic mixture while exhibiting fewer CNS side effects. [, , ] This finding led to the development and marketing of Levothis compound as a safer alternative to the racemic drug.

Q12: What models have been used to study the antitussive activity of this compound?

A12: Various animal models have been employed to evaluate the antitussive efficacy of this compound and Levothis compound, including:

- Guinea pigs: Mechanically and electrically induced cough models in anesthetized guinea pigs. [, ]

- Rabbits: Mechanically and electrically induced cough models in anesthetized rabbits. []

- Dogs: Cough induced by mechanical stimulation of the trachea in conscious dogs. []

- Cats: Mechanically induced cough models in conscious cats. [, , ]

Q13: How does the antitussive effect of this compound compare to other antitussives in experimental settings?

A13: Studies have compared the antitussive efficacy of this compound and Levothis compound to other commonly used antitussives:

- Codeine: this compound and Levothis compound generally demonstrate lower antitussive potency compared to codeine, a centrally acting opioid antitussive. [, , , ]

- Other Non-narcotic Antitussives: The efficacy of this compound and Levothis compound has been found comparable to other non-narcotic antitussives, like prenoxdiazine. [, ]

Q14: Have any human studies been conducted to assess the antitussive efficacy of this compound?

A18: Yes, a double-blind, placebo-controlled study in healthy volunteers assessed the antitussive effects of single oral doses of this compound and Levothis compound using a citric acid-induced cough model. [] Results demonstrated a significant reduction in cough response following the administration of both compounds compared to placebo.

Q15: What is known about the toxicity profile of this compound?

A19: While the provided research doesn't specifically address toxicity data, one study mentions conducting an oral toxicity study of this compound in pure-bred dogs. [] This suggests that toxicological assessments have been performed, but specific details are not provided within the abstract.

Q16: What analytical methods are commonly used to determine this compound levels?

A16: Several analytical techniques have been employed for the determination of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), is widely used for the separation and quantification of this compound enantiomers in various matrices, including raw materials, pharmaceutical formulations, and biological samples. [, , , ]

- Spectrophotometry: Both UV-Vis spectrophotometry and derivative spectrophotometry have been explored for the quantification of this compound in pharmaceutical formulations. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used to study the metabolism of this compound in humans and to analyze its presence in urine samples. []

- Voltammetry: Voltammetric methods have also been proposed for the determination of this compound in pharmaceutical formulations and biological fluids. []

Q17: Has the use of molecularly imprinted polymers (MIPs) been investigated for this compound analysis?

A21: Yes, one study explored the application of MIPs for the selective extraction and enrichment of this compound. [] This research demonstrated the potential of MIPs as a sample preparation technique for this compound analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。